molecular formula C25H19FN4O3S B2365189 3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034477-22-8

3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2365189
CAS No.: 2034477-22-8
M. Wt: 474.51
InChI Key: BKMRVCBMEAAINA-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings. These include a quinazolinone ring, a 1,2,4-oxadiazole ring, a benzyl group substituted with a fluorine atom, and a phenyl group substituted with a methoxy group. The presence of these functional groups and heterocyclic rings suggests that this compound could have interesting chemical and biological properties .

Scientific Research Applications

  • Antimicrobial Activities : Novel quinazolinone derivatives, including those related to the compound , have shown promising antimicrobial activities. For instance, certain derivatives exhibited significant inhibitory effects against bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, even surpassing the effectiveness of commercial bactericides like bismerthiazol (Yan et al., 2016).

  • Anticancer Potential : Some derivatives of quinazolin-4-one have been explored for their anticancer properties. For example, certain compounds demonstrated notable activity against human colon cancer cell lines, with effectiveness surpassing that of standard drugs like 5-fluorouracil (Deep et al., 2013).

  • Analgesic and Anti-inflammatory Activities : Various derivatives of this compound have been synthesized and tested for analgesic and anti-inflammatory activities. Some specific derivatives showed potent analgesic activity and anti-inflammatory effects in animal studies, compared to standards like diclofenac sodium (Alagarsamy et al., 2011).

  • Antiviral Applications : Research has also delved into the antiviral potential of quinazolinone derivatives. Specific compounds have shown promising activity against HIV-1 replication in cell cultures, suggesting potential for development into anti-HIV agents (Parizadeh et al., 2018).

  • H1-Antihistaminic Activity : Some derivatives have been explored for their H1-antihistaminic properties, showing significant protection against histamine-induced bronchospasm in animal models. This research indicates the potential for developing new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).

Future Directions

Given the potential biological activities of compounds containing quinazolinone rings , this compound could be of interest for future research in medicinal chemistry. Further studies could explore its synthesis, properties, and potential biological activities.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S/c1-32-19-12-8-17(9-13-19)23-28-22(33-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMRVCBMEAAINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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